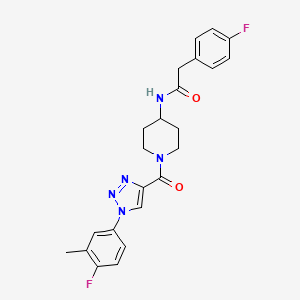

N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-(4-fluorophenyl)acetamide

描述

This compound features a piperidin-4-yl core linked to a 1H-1,2,3-triazole-4-carbonyl group substituted with a 4-fluoro-3-methylphenyl moiety. The acetamide side chain is further substituted with a 4-fluorophenyl group. Structural determination via X-ray crystallography (using tools like SHELXL ) would confirm bond lengths and angles critical for activity .

属性

IUPAC Name |

N-[1-[1-(4-fluoro-3-methylphenyl)triazole-4-carbonyl]piperidin-4-yl]-2-(4-fluorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23F2N5O2/c1-15-12-19(6-7-20(15)25)30-14-21(27-28-30)23(32)29-10-8-18(9-11-29)26-22(31)13-16-2-4-17(24)5-3-16/h2-7,12,14,18H,8-11,13H2,1H3,(H,26,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDCSVICZDDVOSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)CC4=CC=C(C=C4)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23F2N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-(4-fluorophenyl)acetamide typically involves multi-step reactions:

Formation of the 1H-1,2,3-triazole ring: Starting with 4-fluoro-3-methylphenyl azide and acetylene derivative under Cu(I)-catalyzed Huisgen cycloaddition.

Formation of the piperidine ring: This involves using 4-aminopiperidine with carbonyl-containing intermediates.

Coupling: Finally, the formed intermediates are coupled through amidation reactions, generally employing EDCI/HOBt as coupling agents.

Industrial Production Methods

Large-scale production involves:

Optimizing reaction conditions: Ensuring yield and purity with methods such as solvent selection, temperature control, and catalyst concentration.

Purification techniques: Column chromatography, recrystallization, and HPLC to achieve high-purity compounds.

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the triazole moiety, using oxidizing agents like m-CPBA.

Reduction: Reductive amination using sodium borohydride can modify the piperidine ring.

Substitution: Nucleophilic aromatic substitution at the fluorophenyl rings, facilitated by strong bases.

Common Reagents and Conditions

Oxidizing Agents: m-CPBA, KMnO₄

Reducing Agents: NaBH₄, LiAlH₄

Substituting Reagents: NaH, LDA

Major Products

These reactions yield diverse products, including modified triazoles, reduced piperidines, and substituted fluorophenyl derivatives, expanding the compound’s utility.

科学研究应用

N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-(4-fluorophenyl)acetamide is extensively studied for:

Medicinal Chemistry: As a potential therapeutic agent, explored for anti-inflammatory, anti-cancer, and CNS-related activities.

Biological Research: Used as a probe in receptor-ligand studies due to its binding affinity to specific protein targets.

Industrial Applications: Its unique properties are leveraged in developing new materials and chemical processes.

作用机制

The compound exerts its effects primarily through binding to specific molecular targets, such as:

Protein Enzymes: Inhibiting enzymatic activity involved in disease pathways.

Cell Receptors: Modulating receptor activity, influencing cellular responses.

Molecular pathways involved often include signal transduction cascades, affecting gene expression and metabolic processes.

相似化合物的比较

Comparison with Structurally Similar Compounds

N-{(3S,4R)-4-(3,4-Dichloro-phenyl)-1-[1-(1-methyl-cyclopropanecarbonyl)-piperidine-4-carbonyl]-pyrrolidin-3-yl}-2-(4-fluoro-phenyl)-N-methyl-acetamide (CAS 1201189-85-6)

- Key Differences :

N-[(4-fluorophenyl)methyl]-2-[[4-(4-fluorophenyl)-5-(1-piperidin-1-ylethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-methylacetamide (C25H29F2N5OS)

- Key Differences: Features a 1,2,4-triazole ring with a sulfanyl linker instead of 1,2,3-triazole.

N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide (CAS 701926-99-0)

- Key Differences :

N-(3-Acetamido-4-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide (RN 936820-52-9)

- Key Differences :

Structural and Pharmacokinetic Comparison Table

*LogP values estimated using fragment-based methods.

生物活性

N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-(4-fluorophenyl)acetamide is a synthetic compound belonging to the class of triazole derivatives. These compounds are recognized for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. This article reviews the biological activity of the specified compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is . The compound's structure features a triazole ring, which is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 392.41 g/mol |

| IUPAC Name | This compound |

| CAS Number | To be determined |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The triazole moiety is known for its role in inhibiting enzymes such as cytochrome P450s, which are essential for various biosynthetic pathways. This inhibition can lead to reduced synthesis of critical biomolecules in pathogens or cancer cells.

Antimicrobial Activity

Recent studies have shown that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound were evaluated against a range of bacterial strains:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Escherichia coli | 5 µg/mL |

| Compound B | Staphylococcus aureus | 10 µg/mL |

| Compound C | Bacillus subtilis | 15 µg/mL |

These results suggest that the compound may possess potent antibacterial properties.

Antitumor Activity

In vitro studies have demonstrated that similar triazole-based compounds exhibit cytotoxic effects on various cancer cell lines. For example:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 12.5 |

| MCF7 (breast cancer) | 15.0 |

| A549 (lung cancer) | 8.0 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that this class of compounds may be effective in cancer therapy.

Case Studies and Research Findings

A notable study published in 2023 explored the antitrypanosomal activity of triazole derivatives, revealing that compounds with structural similarities to this compound showed promising results against Trypanosoma cruzi, the causative agent of Chagas disease. The most active compounds demonstrated IC50 values ranging from 0.21 µM to 6.20 µM against intracellular amastigotes .

常见问题

Basic Research Questions

Q. What are the key steps in synthesizing N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-(4-fluorophenyl)acetamide, and what reaction conditions are critical?

- Methodology : The synthesis typically involves:

- Step 1 : Formation of the 1,2,3-triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC), using 4-fluoro-3-methylphenyl azide and a piperidine-derived alkyne.

- Step 2 : Coupling the triazole-carbonyl intermediate with a piperidin-4-yl group under carbodiimide-mediated conditions (e.g., EDCI/HOBt) .

- Step 3 : Acetylation of the piperidine nitrogen with 2-(4-fluorophenyl)acetic acid, requiring inert atmospheres (N₂/Ar) and controlled temperatures (0–25°C) to minimize side reactions .

- Key Reagents : Acetyl chloride, triethylamine (base), and anhydrous solvents (DMF, DCM).

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorophenyl protons at δ 7.1–7.3 ppm, piperidine protons at δ 2.5–3.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., calculated [M+H]⁺ = ~476.18 Da).

- HPLC-PDA : Purity assessment (>95%) using C18 columns and acetonitrile/water gradients .

Q. What safety precautions are necessary when handling this compound?

- Methodology :

- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to avoid skin/eye contact (GHS Category 2B for acute toxicity) .

- Ventilation : Use fume hoods to prevent inhalation of aerosols.

- Waste Disposal : Incinerate via certified hazardous waste handlers due to halogenated byproducts .

Advanced Research Questions

Q. How can synthetic yields be optimized for the triazole-piperidine coupling step?

- Methodology :

- Catalyst Screening : Test Cu(I)/Cu(II) catalysts (e.g., CuSO₄·5H₂O with sodium ascorbate) to improve regioselectivity in triazole formation .

- Solvent Optimization : Compare DMF (polar aprotic) vs. THF (low dielectric) for intermediate stability.

- Kinetic Studies : Monitor reaction progress via TLC or in-situ IR to identify bottlenecks (e.g., slow amide bond formation) .

Q. What computational strategies predict this compound’s binding affinity to biological targets?

- Methodology :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases or GPCRs (common targets for fluorophenyl-triazole derivatives) .

- MD Simulations : Assess stability of ligand-receptor complexes (e.g., 100-ns simulations in GROMACS) to prioritize in vitro assays .

- QSAR Models : Corrogate substituent effects (e.g., fluorophenyl vs. chlorophenyl) on activity using MOE or RDKit .

Q. How do structural modifications (e.g., replacing 4-fluorophenyl with 3-trifluoromethylphenyl) affect bioactivity?

- Methodology :

- SAR Studies : Synthesize analogs and test in enzyme inhibition assays (e.g., COX-2, EGFR) to compare IC₅₀ values. Fluorine’s electronegativity may enhance target binding vs. bulkier CF₃ groups .

- LogP Measurements : Use shake-flask/HPLC methods to assess hydrophobicity changes impacting membrane permeability .

Q. How should contradictory data from biological assays (e.g., inconsistent IC₅₀ values) be resolved?

- Methodology :

- Orthogonal Assays : Validate results using SPR (binding affinity) and cellular viability assays (MTT/XTT) to rule out false positives .

- Batch Analysis : Check compound purity (HPLC) and stability (NMR post-assay) to exclude degradation artifacts .

- Statistical Rigor : Apply ANOVA or Student’s t-test to ensure reproducibility across triplicate experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。